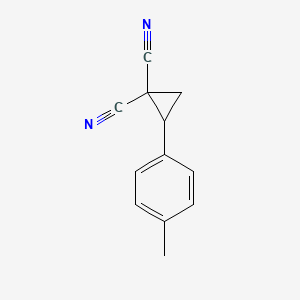
2-(4-Methylphenyl)cyclopropane-1,1-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-tolyl)cyclopropane-1,1-dicarbonitrile is an organic compound characterized by a cyclopropane ring substituted with a p-tolyl group and two cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(p-tolyl)cyclopropane-1,1-dicarbonitrile involves the reaction of dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate with acetonitrile in the presence of a Lewis acid such as tin(IV) chloride . The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2-(p-tolyl)cyclopropane-1,1-dicarbonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-tolyl)cyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in [4 + 2] annulation reactions with cyanoacrylates to form fully substituted anilines.
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions, particularly with primary amines, leading to the formation of γ-amino esters.
Common Reagents and Conditions
Lewis Acids: Tin(IV) chloride is commonly used to activate the cyclopropane ring for nucleophilic addition reactions.
Primary Amines: Anilines and benzylamines are typical nucleophiles that react with 2-(p-tolyl)cyclopropane-1,1-dicarbonitrile.
Major Products Formed
Aplicaciones Científicas De Investigación
2-(p-tolyl)cyclopropane-1,1-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmacologically important compounds such as pyrrolidin-2-ones, which have potential as inhibitors of various enzymes and receptors.
Synthetic Chemistry: It serves as a versatile building block for constructing complex molecular architectures, including polysubstituted benzene derivatives.
Mecanismo De Acción
The mechanism of action of 2-(p-tolyl)cyclopropane-1,1-dicarbonitrile in its reactions typically involves the activation of the cyclopropane ring by a Lewis acid, leading to the formation of a reactive intermediate. This intermediate can then undergo nucleophilic addition or cycloaddition reactions, depending on the nature of the nucleophile and reaction conditions . The molecular targets and pathways involved are primarily dictated by the specific reaction partners and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
2-benzoyl-3-(4-methoxyphenyl)-cyclopropane-1,1-dicarbonitrile: This compound undergoes similar [4 + 2] annulation reactions with cyanoacrylates.
Dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate: It reacts with primary amines to form pyrrolidin-2-ones.
Uniqueness
2-(p-tolyl)cyclopropane-1,1-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in its chemical reactions. The presence of the p-tolyl group and two cyano groups makes it a valuable intermediate for synthesizing a wide range of complex organic molecules.
Propiedades
Fórmula molecular |
C12H10N2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)cyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C12H10N2/c1-9-2-4-10(5-3-9)11-6-12(11,7-13)8-14/h2-5,11H,6H2,1H3 |
Clave InChI |
RWSSGCHCTXGLIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CC2(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


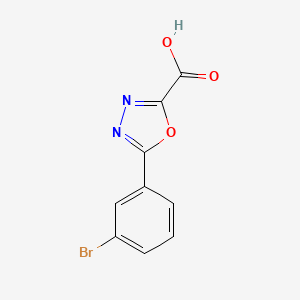



![6'-Bromo-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-2-carboxylic acid](/img/structure/B14114198.png)
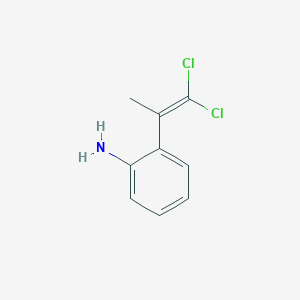
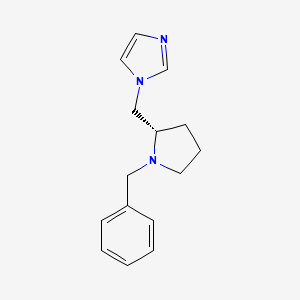
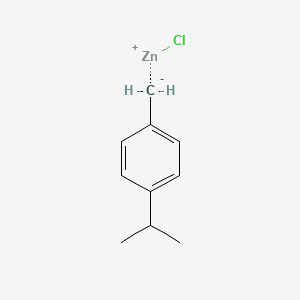
![Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl-](/img/structure/B14114215.png)

![disodium;(1R,2S,3R,4S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14114223.png)
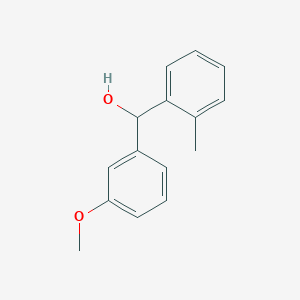
![ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B14114233.png)
![N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B14114239.png)
